molecular formula C21H13FN4O3S B2603842 N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1172295-04-3

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2603842
CAS No.: 1172295-04-3
M. Wt: 420.42
InChI Key: RYPPQWIGNMJLQX-UHFFFAOYSA-N
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Description

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorobenzo[d]thiazole, pyrazole, and chromene moieties, which contribute to its diverse chemical reactivity and biological activity.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its biological activity has been explored in various assays, including antimicrobial, anticancer, and anti-inflammatory studies.

    Medicine: The compound shows promise as a lead molecule for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For instance, benzothiazole-based anti-tubercular compounds have shown inhibitory activity against M. tuberculosis .

Safety and Hazards

The safety and hazards associated with similar compounds have been studied. For instance, the skin contact and eye contact hazards of 2-Amino-4-bromo-6-fluorobenzothiazole have been reported .

Future Directions

The future directions for the research on similar compounds include the development of new benzothiazole derivatives with enhanced anti-tubercular activity . Additionally, the development of hybrid antimicrobials that combine the effect of two or more agents represents a promising antibacterial therapeutic strategy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-fluorobenzo[d]thiazole and 3-methyl-1H-pyrazole. These intermediates are then subjected to condensation reactions with 2-oxo-2H-chromene-3-carboxylic acid derivatives under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pH settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to ensure precise control over reaction parameters and to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with potentially different biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorobenzo[d]thiazole derivatives, pyrazole-based molecules, and chromene-containing compounds. Examples include:

  • 4-fluorobenzo[d]thiazole derivatives
  • 3-methyl-1H-pyrazole analogs
  • 2-oxo-2H-chromene-3-carboxamide derivatives

Uniqueness

What sets N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN4O3S/c1-11-9-17(26(25-11)21-24-18-14(22)6-4-8-16(18)30-21)23-19(27)13-10-12-5-2-3-7-15(12)29-20(13)28/h2-10H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPPQWIGNMJLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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